2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is an organic compound that features a tert-butylphenoxy group and an oxazolyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the following steps:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenated compound under basic conditions.
Formation of the oxazolyl group: This involves the cyclization of a suitable precursor, such as an amino alcohol, with an appropriate reagent like acetic anhydride.
Coupling of the two groups: The final step involves coupling the tert-butylphenoxy group with the oxazolyl group through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the oxazolyl ring.
Reduction: Reduction reactions could target the amide bond or the oxazolyl ring.
Substitution: The phenoxy group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide could have several applications:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use as a bioactive compound in drug discovery or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the production of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)acetamide
- N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 2-(4-tert-butylphenoxy)-N-(1,2-oxazol-3-yl)propanamide
Uniqueness
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-10-15(19-22-11)18-16(20)12(2)21-14-8-6-13(7-9-14)17(3,4)5/h6-10,12H,1-5H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMLEIPQQMKQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321899 | |
Record name | 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49825433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879155-23-4 | |
Record name | 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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